VEGFR‑2 Kinase Inhibition: Vegfr-2-IN-28 vs. Sorafenib
In an in vitro VEGFR-2 kinase inhibition assay, Vegfr-2-IN-28 (compound 12c) displayed an IC50 of 828.23 nM, which is 4.44‑fold less potent than the clinical multikinase inhibitor sorafenib (IC50 = 186.54 nM) [1]. This moderate potency relative to sorafenib is characteristic of the pyrazole–pyrazoline chemotype and must be considered when selecting a tool compound for target engagement studies.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 828.23 nM |
| Comparator Or Baseline | Sorafenib: 186.54 nM |
| Quantified Difference | Vegfr-2-IN-28 is 4.44‑fold less potent than sorafenib |
| Conditions | In vitro VEGFR-2 kinase assay |
Why This Matters
This direct comparison quantifies the compound's potency in the context of a widely used clinical reference, enabling informed selection for experiments where moderate VEGFR-2 inhibition is desirable or where off-target kinase effects (e.g., RAF inhibition by sorafenib) are to be avoided.
- [1] Dawood, D. H., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 101, 103916. DOI: 10.1016/j.bioorg.2020.103916 View Source
